![molecular formula C24H26N4O2 B1205237 2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide is an aminopyridine.
Scientific Research Applications
Structural and Property Studies
Structural aspects of amide-containing isoquinoline derivatives : Research by Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, which are similar to 2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide. Their work focused on the formation of gels and crystalline solids under different conditions, and the fluorescence emission properties of these compounds (Karmakar, Sarma, & Baruah, 2007).
Spatial orientation in amide derivatives : A study by Kalita and Baruah (2010) explored different spatial orientations of similar amide derivatives upon anion coordination, revealing insights into the structural diversity and potential applications of these compounds (Kalita & Baruah, 2010).
Synthesis and Application in Dyes
- Solvatochromic shift studies in related dyes : Deepa et al. (2013) conducted solvatochromic shift studies in dyes related to this compound, which is relevant for understanding the photophysical properties and potential applications in dye technology (Deepa, Thipperudrappa, Fattepur, & Kumar, 2013).
Antimicrobial Activity
- Synthesis and evaluation of antimicrobial activity : A study by Gul et al. (2017) on similar compounds revealed insights into their antimicrobial properties, which could be relevant for developing new antimicrobial agents (Gul et al., 2017).
Crystal Structure Analysis
- Study on co-crystals and salts of quinoline derivatives : Karmakar et al. (2009) investigated the crystal structure of co-crystals and salts of quinoline derivatives, providing valuable information on the structural properties of similar compounds (Karmakar, Kalita, & Baruah, 2009).
Translocator Protein Ligands
- Research on translocator protein ligands : Cappelli et al. (2011) focused on developing a new class of compounds related to this chemical structure as ligands for the translocator protein, which could have implications in medicinal chemistry (Cappelli et al., 2011).
Antiproliferative Activities
- Evaluation of antiproliferative activities : Chen et al. (2013) synthesized and evaluated certain derivatives for their antiproliferative activities against various cancer cell lines, shedding light on the potential anticancer properties of related compounds (Chen et al., 2013).
properties
Product Name |
2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide |
|---|---|
Molecular Formula |
C24H26N4O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C24H26N4O2/c29-22(17-27-12-14-30-15-13-27)26-23-19-8-4-5-9-21(19)25-24-20(23)10-11-28(24)16-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,25,26,29) |
InChI Key |
VFJKMHBQTJARIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CN4CCOCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



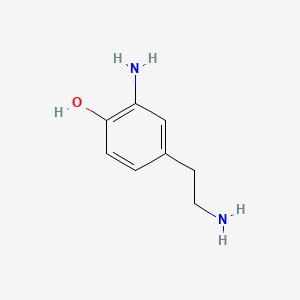
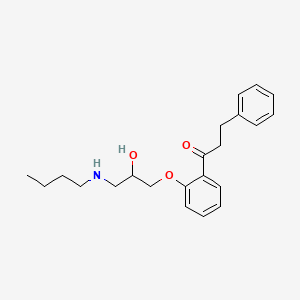

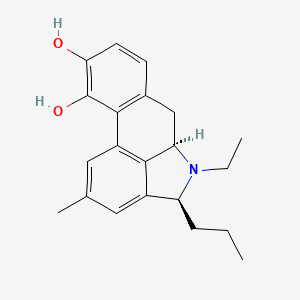
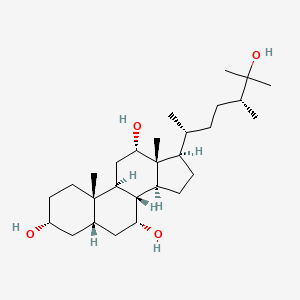
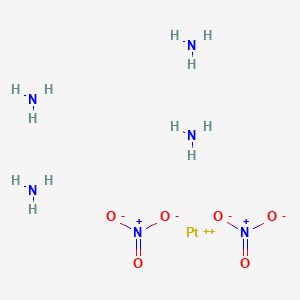
![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)
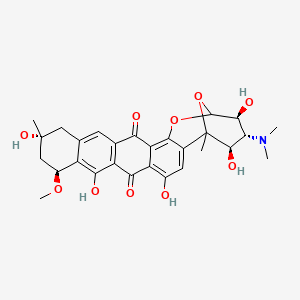
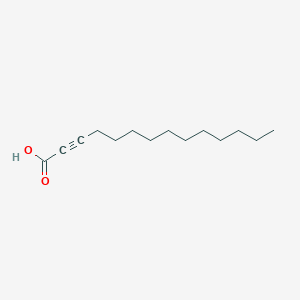
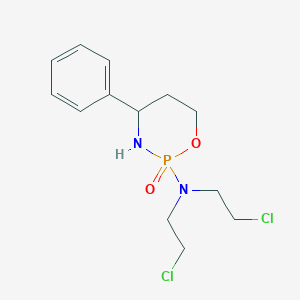
![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)
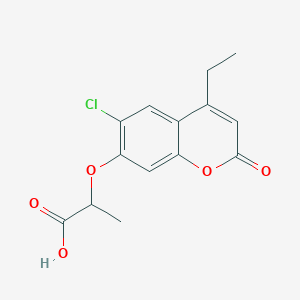
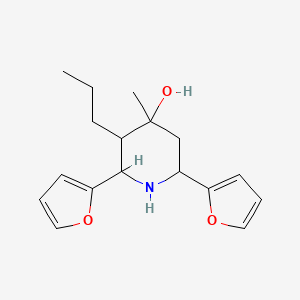
![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)